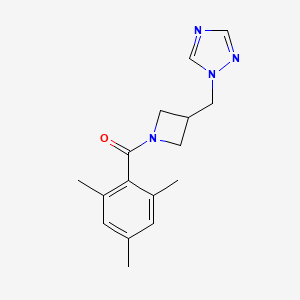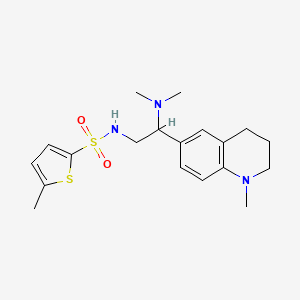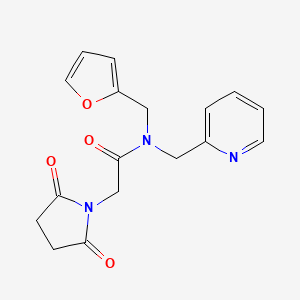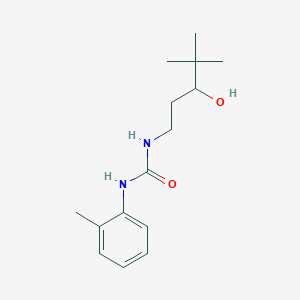![molecular formula C15H15FN2O3S B2712535 3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride CAS No. 2411305-61-6](/img/structure/B2712535.png)
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride is a chemical compound used in scientific research. It is commonly referred to as CBTF and is used as an inhibitor in biochemical experiments. CBTF is a potent inhibitor of a family of enzymes called serine proteases, which are involved in various physiological processes.
Mecanismo De Acción
CBTF inhibits the activity of serine proteases by binding to their active site. The sulfonyl fluoride group of CBTF reacts with the serine residue in the active site of the enzyme, forming a covalent bond. This covalent bond prevents the enzyme from carrying out its catalytic function, thus inhibiting its activity.
Biochemical and Physiological Effects:
CBTF has been shown to have a potent inhibitory effect on serine proteases. This inhibition has been used to study the role of these enzymes in various physiological processes. For example, CBTF has been used to study the role of serine proteases in blood coagulation, inflammation, and immune response. CBTF has also been shown to have an anti-tumor effect, possibly due to its inhibitory effect on serine proteases involved in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBTF is a potent inhibitor of serine proteases and is widely used in biochemical experiments. Its advantages include its high potency and specificity for serine proteases. However, CBTF has some limitations, including its irreversibility and potential off-target effects. CBTF irreversibly binds to the active site of serine proteases, making it difficult to study the reversibility of enzyme inhibition. CBTF may also have off-target effects on other enzymes that contain a serine residue in their active site.
Direcciones Futuras
There are many future directions for the use of CBTF in scientific research. One direction is the development of CBTF analogs with improved potency and specificity for serine proteases. Another direction is the use of CBTF in the study of the role of serine proteases in various physiological processes, such as wound healing and tissue repair. CBTF may also have potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, CBTF is a potent inhibitor of serine proteases and is widely used in biochemical experiments. Its inhibitory effect has been used to study the role of serine proteases in various physiological processes, and it may have potential therapeutic applications. CBTF has advantages and limitations for lab experiments, and there are many future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of CBTF involves the reaction of 4-cyclobutyl-6-oxo-1,2,3,6-tetrahydropyrimidine with benzenesulfonyl chloride and triethylamine. The reaction is carried out in a mixture of dichloromethane and methanol. The product is then purified by column chromatography to obtain CBTF in high purity.
Aplicaciones Científicas De Investigación
CBTF is used as an inhibitor in various biochemical experiments. It has been shown to inhibit the activity of serine proteases, which are involved in many physiological processes, including blood coagulation, inflammation, and immune response. CBTF has been used to study the role of serine proteases in these processes, and its inhibitory effect has been used to elucidate the mechanism of action of these enzymes.
Propiedades
IUPAC Name |
3-[(4-cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-22(20,21)13-6-1-3-11(7-13)9-18-10-17-14(8-15(18)19)12-4-2-5-12/h1,3,6-8,10,12H,2,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOUSHCWZJIUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Cyclobutyl-6-oxopyrimidin-1-yl)methyl]benzenesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)
![N'-{5-[(2E)-3-(Dimethylamino)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-N,N-dimethylimidoformamide](/img/structure/B2712454.png)

![N-(4-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2712458.png)
![(1S,2S,5R)-rel-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride](/img/structure/B2712459.png)




![2-(4-Acetylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2712469.png)

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

